1-[2-(4-fluorophenyl)-2-methyl-5-(3-nitrophenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone
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Overview
Description
1-[2-(4-Fluorophenyl)-2-Methyl-5-(3-Nitrophenyl)-2,3-Dihydro-1,3,4-Oxadiazol-3-Yl]Ethan-1-One is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 1-[2-(4-Fluorophenyl)-2-Methyl-5-(3-Nitrophenyl)-2,3-Dihydro-1,3,4-Oxadiazol-3-Yl]Ethan-1-One typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Fluorophenyl and Nitrophenyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate fluorinated and nitrated aromatic compounds.
Final Assembly: The final step involves coupling the oxadiazole ring with the ethanone moiety under suitable reaction conditions, such as using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
1-[2-(4-Fluorophenyl)-2-Methyl-5-(3-Nitrophenyl)-2,3-Dihydro-1,3,4-Oxadiazol-3-Yl]Ethan-1-One can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds, forming more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
1-[2-(4-Fluorophenyl)-2-Methyl-5-(3-Nitrophenyl)-2,3-Dihydro-1,3,4-Oxadiazol-3-Yl]Ethan-1-One has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluorophenyl)-2-Methyl-5-(3-Nitrophenyl)-2,3-Dihydro-1,3,4-Oxadiazol-3-Yl]Ethan-1-One involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-[2-(4-Fluorophenyl)-2-Methyl-5-(3-Nitrophenyl)-2,3-Dihydro-1,3,4-Oxadiazol-3-Yl]Ethan-1-One can be compared with other similar compounds, such as:
2-Fluoroacetophenone: This compound shares the fluorophenyl group but lacks the oxadiazole ring and nitrophenyl group, resulting in different chemical properties and applications.
4-Fluorophenylhydrazine: This compound contains the fluorophenyl group and a hydrazine moiety, making it useful in different synthetic applications.
3-Nitrobenzaldehyde: This compound contains the nitrophenyl group and an aldehyde moiety, which can be used in various organic reactions.
The uniqueness of 1-[2-(4-Fluorophenyl)-2-Methyl-5-(3-Nitrophenyl)-2,3-Dihydro-1,3,4-Oxadiazol-3-Yl]Ethan-1-One lies in its combination of functional groups, which provides a versatile platform for diverse chemical and biological applications.
Properties
Molecular Formula |
C17H14FN3O4 |
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Molecular Weight |
343.31 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)-2-methyl-5-(3-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone |
InChI |
InChI=1S/C17H14FN3O4/c1-11(22)20-17(2,13-6-8-14(18)9-7-13)25-16(19-20)12-4-3-5-15(10-12)21(23)24/h3-10H,1-2H3 |
InChI Key |
OSHQHFXJELKXCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(OC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])(C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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